2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is an organic heterobicyclic compound. It is a complex molecule that contains multiple functional groups, including a thieno[2,3-d]pyrimidine core and a benzothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[2,3-d]pyrimidine intermediate.
Coupling with Benzothiazole: The final step involves coupling the thieno[2,3-d]pyrimidine derivative with a benzothiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-[(3-ALLYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H18N4O2S3 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-(3-ethyl-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H18N4O2S3/c1-4-23-17(25)12-8-11(3)27-16(12)22-19(23)26-9-15(24)21-18-20-13-6-5-10(2)7-14(13)28-18/h5-8H,4,9H2,1-3H3,(H,20,21,24) |
InChI Key |
QIPZJQVJKVRFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)SC(=C2)C |
Origin of Product |
United States |
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